Methyl 3-fluoropropanoate Methyl 3-fluoropropanoate
Brand Name: Vulcanchem
CAS No.: 459-70-1
VCID: VC7975874
InChI: InChI=1S/C4H7FO2/c1-7-4(6)2-3-5/h2-3H2,1H3
SMILES: COC(=O)CCF
Molecular Formula: C4H7FO2
Molecular Weight: 106.1 g/mol

Methyl 3-fluoropropanoate

CAS No.: 459-70-1

Cat. No.: VC7975874

Molecular Formula: C4H7FO2

Molecular Weight: 106.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-fluoropropanoate - 459-70-1

Specification

CAS No. 459-70-1
Molecular Formula C4H7FO2
Molecular Weight 106.1 g/mol
IUPAC Name methyl 3-fluoropropanoate
Standard InChI InChI=1S/C4H7FO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Standard InChI Key MKQCXAWZBHOHBT-UHFFFAOYSA-N
SMILES COC(=O)CCF
Canonical SMILES COC(=O)CCF

Introduction

Chemical Identity and Structural Features

Methyl 3-fluoropropanoate belongs to the class of fluorinated carboxylic acid esters. Its IUPAC name, methyl 3-fluoropropanoate, reflects the substitution pattern: a methyl ester group at the carbonyl carbon and a fluorine atom at the terminal carbon of the three-carbon chain. Key identifiers include:

PropertyValueSource
CAS Number459-70-1
Molecular FormulaC4H7FO2\text{C}_4\text{H}_7\text{FO}_2
Molecular Weight106.10 g/mol
SMILESCOC(=O)CCF
InChIKeyMKQCXAWZBHOHBT-UHFFFAOYSA-N

The fluorine atom’s electronegativity induces polarization in the C–F bond, influencing the compound’s reactivity and physical properties. The ester group confers typical acylating potential, while the fluorinated alkyl chain may enhance metabolic stability in pharmaceutical contexts .

Synthesis and Manufacturing

Fluorination Strategies

Methyl 3-fluoropropanoate is synthesized via fluorination of precursor compounds. A common approach involves using diethylaminosulfur trifluoride (DAST) to replace hydroxyl or other leaving groups with fluorine. For example:

  • Starting Material: Methyl 3-hydroxypropanoate.

  • Reagent: DAST in anhydrous tetrahydrofuran (THF).

  • Conditions: Room temperature, 30-minute reaction time.

  • Workup: Quenching with ice water, extraction with ethyl acetate, and purification .

This method mirrors protocols for analogous fluorinated esters, where DAST selectively fluorinates secondary alcohols . Yield optimization requires strict moisture control due to DAST’s sensitivity to hydrolysis.

Alternative Routes

  • Nucleophilic Fluorination: Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) may displace bromine or iodine in halogenated precursors (e.g., methyl 3-bromopropanoate).

  • Enzymatic Esterification: Lipase-catalyzed reactions between 3-fluoropropanoic acid and methanol, though less commonly reported .

Physical and Chemical Properties

Limited experimental data are available for methyl 3-fluoropropanoate, but inferences can be drawn from structurally similar fluorinated esters:

PropertyValue (Estimated)Basis
Boiling Point120–130°CAnalogous esters
Density1.10–1.15 g/cm³Fluorinated alkanoates
SolubilityMiscible with organic solventsEster functionality

Chemical Reactivity:

  • Hydrolysis: Undergoes base- or acid-catalyzed hydrolysis to 3-fluoropropanoic acid.

  • Nucleophilic Substitution: Fluorine’s poor leaving-group ability limits SN2 reactivity, but the α-hydrogen may participate in elimination under strong bases.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 3-fluoropropanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (60 MHz):

    • Ester methyl: δ ~3.7 ppm (singlet).

    • CH₂CF group: δ ~4.3–4.6 ppm (multiplet due to coupling with fluorine, JHF47HzJ_{H-F} \approx 47 \, \text{Hz}) .

  • ¹⁹F NMR: δ ~-220 ppm (triplet, JFH47HzJ_{F-H} \approx 47 \, \text{Hz}) .

  • ¹³C NMR:

    • Carbonyl: δ ~170 ppm.

    • CF carbon: δ ~85 ppm (d, JCF160HzJ_{C-F} \approx 160 \, \text{Hz}) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (C=O stretch).

  • C–F stretch observed at ~1100–1200 cm⁻¹ .

Mass Spectrometry

  • Molecular ion peak at m/z 106 ([M]⁺).

  • Fragments at m/z 75 ([COOCH₃]⁺) and m/z 31 ([CH₂F]⁺) .

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated esters like methyl 3-fluoropropanoate are pivotal in synthesizing protease inhibitors and kinase modulators. The fluorine atom often enhances binding affinity and metabolic stability .

Organic Synthesis

  • Building Block: Used in Friedel-Crafts alkylations and Michael additions.

  • Chiral Resolutions: Fluorine’s stereoelectronic effects aid in diastereomeric separations, as seen in phosphinate resolutions .

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